molecular formula C11H17N3OS B5170677 1-(Thiophen-3-ylmethyl)piperidine-3-carbohydrazide CAS No. 415937-73-4

1-(Thiophen-3-ylmethyl)piperidine-3-carbohydrazide

Cat. No.: B5170677
CAS No.: 415937-73-4
M. Wt: 239.34 g/mol
InChI Key: YXRWOVZPNANIII-UHFFFAOYSA-N
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Description

1-(Thiophen-3-ylmethyl)piperidine-3-carbohydrazide is a chemical compound with the molecular formula C11H17N3OS. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The thiophene ring, a five-membered sulfur-containing heterocycle, is attached to the piperidine ring via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiophen-3-ylmethyl)piperidine-3-carbohydrazide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-3-ylmethyl)piperidine-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Thiophen-3-ylmethyl)piperidine-3-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

    Biological Research: The compound is used as a probe to study various biological processes and molecular interactions.

    Industrial Applications: It is investigated for its potential use in the synthesis of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-(Thiophen-3-ylmethyl)piperidine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Thiophen-2-ylmethyl)piperidine-3-carbohydrazide
  • 1-(Furan-3-ylmethyl)piperidine-3-carbohydrazide
  • 1-(Pyridin-3-ylmethyl)piperidine-3-carbohydrazide

Uniqueness

1-(Thiophen-3-ylmethyl)piperidine-3-carbohydrazide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to other similar compounds.

Properties

IUPAC Name

1-(thiophen-3-ylmethyl)piperidine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3OS/c12-13-11(15)10-2-1-4-14(7-10)6-9-3-5-16-8-9/h3,5,8,10H,1-2,4,6-7,12H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRWOVZPNANIII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CSC=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80385781
Record name 1-[(Thiophen-3-yl)methyl]piperidine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

415937-73-4
Record name 1-[(Thiophen-3-yl)methyl]piperidine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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